molecular formula C10H6N2O B8250176 3-(Oxazol-4-yl)benzonitrile

3-(Oxazol-4-yl)benzonitrile

Cat. No.: B8250176
M. Wt: 170.17 g/mol
InChI Key: XPPBCYRTNORBHA-UHFFFAOYSA-N
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Description

3-(Oxazol-4-yl)benzonitrile is a heterocyclic compound that features an oxazole ring fused to a benzonitrile moiety The oxazole ring is a five-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Oxazol-4-yl)benzonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-cyanobenzaldehyde with an amino alcohol, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(Oxazol-4-yl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Oxazol-4-yl)benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Oxazol-4-yl)benzonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby inhibiting their activity. The oxazole ring can interact with biological molecules through hydrogen bonding and hydrophobic interactions, which can modulate the activity of the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Oxazol-4-yl)benzonitrile is unique due to the presence of both the oxazole ring and the benzonitrile moiety, which imparts distinct chemical and biological properties. The nitrile group can participate in additional reactions, providing further functionalization opportunities compared to simpler oxazole derivatives .

Biological Activity

3-(Oxazol-4-yl)benzonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound contains an oxazole ring and a benzonitrile moiety, which contribute to its unique interactions with biological targets. The compound's structure allows it to engage with various enzymes and receptors, making it a candidate for drug development.

Property Value
Molecular FormulaC10_{10}H6_{6}N2_{2}O
Molecular Weight170.17 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity against a range of pathogens. The compound's mechanism may involve the inhibition of specific enzymes crucial for microbial growth. For instance, it has been shown to inhibit bacterial cell wall synthesis, which is vital for the survival of bacteria.

Anticancer Properties

Research has highlighted the anticancer potential of this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The compound's IC50 values suggest potent activity, with some studies reporting values below 10 µM.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival.
  • Receptor Modulation : It can modulate receptor activity that influences cancer cell signaling pathways.
  • Induction of Apoptosis : Studies suggest that the compound can trigger apoptosis in cancer cells through mitochondrial pathways.

Case Studies

Several case studies have investigated the biological activity of this compound:

  • Study on Antimicrobial Activity :
    • Objective : To evaluate the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
    • Methodology : Disk diffusion method was employed to assess inhibition zones.
    • Results : Significant inhibition was observed, particularly against Staphylococcus aureus and Escherichia coli.
  • Study on Anticancer Activity :
    • Objective : To assess cytotoxic effects on human breast cancer cells (MCF-7).
    • Methodology : MTT assay was used to determine cell viability post-treatment.
    • Results : The compound exhibited an IC50 of 7 µM, indicating strong anticancer properties.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Biological Activity Unique Aspects
3-(2-(Pyridin-2-yl)oxazol-4-yl)benzonitrileAntimicrobial, AnticancerContains pyridine; different interaction profile
4-(2-Methyloxazol-4-yl)benzonitrileEnzyme inhibitionInvestigated for different enzyme targets

Properties

IUPAC Name

3-(1,3-oxazol-4-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O/c11-5-8-2-1-3-9(4-8)10-6-13-7-12-10/h1-4,6-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPPBCYRTNORBHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=COC=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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